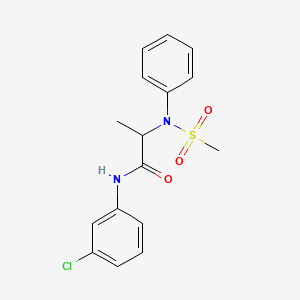
N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
説明
N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as CMPF, is a synthetic compound that has been the subject of much scientific research in recent years. This compound belongs to the class of phenylalanine derivatives and has been found to have a range of biochemical and physiological effects.
作用機序
CMPF exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. CMPF also activates peroxisome proliferator-activated receptor gamma, which plays a role in regulating glucose and lipid metabolism. In addition, CMPF has been shown to modulate the activity of protein kinase C, which is involved in cell signaling and regulation of gene expression.
Biochemical and Physiological Effects:
CMPF has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. CMPF has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, CMPF has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
実験室実験の利点と制限
CMPF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, CMPF has been extensively studied and its effects are well-characterized. However, there are also limitations to its use. CMPF has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the effects of CMPF may vary depending on the specific experimental conditions and animal models used.
将来の方向性
There are several future directions for research on CMPF. One area of interest is its potential as a therapeutic agent for inflammatory diseases, cancer, and metabolic disorders. Further studies are needed to determine the optimal dosage and administration route for CMPF in these conditions. In addition, the mechanisms underlying the effects of CMPF on glucose and lipid metabolism need to be further elucidated. Finally, more research is needed to determine the safety and toxicity of CMPF in humans.
科学的研究の応用
CMPF has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-obesity properties. In addition, CMPF has been shown to modulate the activity of several enzymes and receptors in the body, including protein kinase C, cyclooxygenase-2, and peroxisome proliferator-activated receptor gamma.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12(16(20)18-14-8-6-7-13(17)11-14)19(23(2,21)22)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQLCRANGVUTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



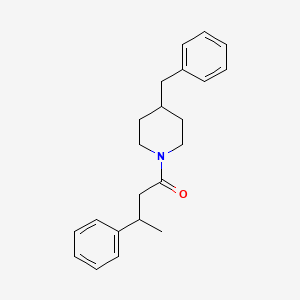
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3980166.png)
![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3980167.png)
![N-isopropyl-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3980169.png)
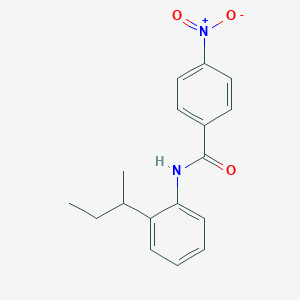
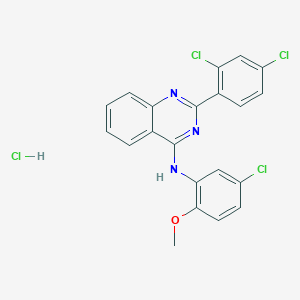
![4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3980211.png)
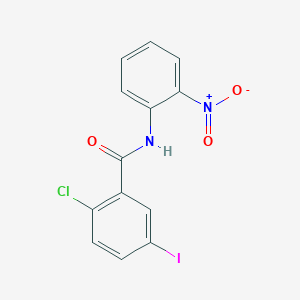
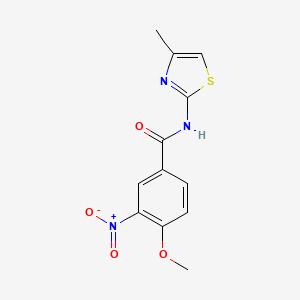
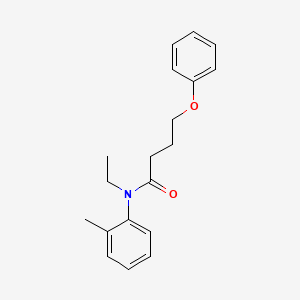
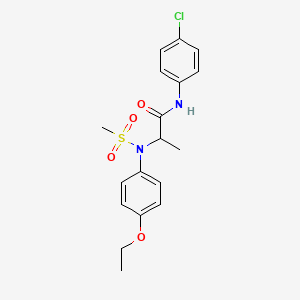
![3-(1H-pyrazol-1-ylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]benzamide](/img/structure/B3980236.png)
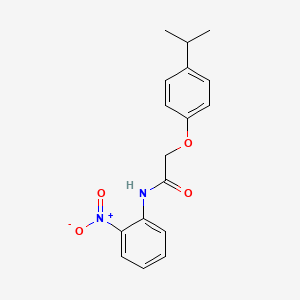
![N-benzyl-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980243.png)